molecular formula C8H16 B1593944 Ethene;hex-1-ene CAS No. 25213-02-9

Ethene;hex-1-ene

Cat. No. B1593944
Key on ui cas rn: 25213-02-9
M. Wt: 112.21 g/mol
InChI Key: ALSOCDGAZNNNME-UHFFFAOYSA-N
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Patent
US08697984B2

Procedure details

Using a stirring-type autoclave-type continuous reactor with an inner volume of 1.5 L, a mixture of ethylene and 1-hexene, as a raw material gas, was continuously supplied in a rate of 40 kg/hr, so that the composition of 1-hexene was 75% by weight, under maintaining pressure inside the reactor at 130 MPa. In addition, the above catalyst solution was supplied continuously by adjusting supply amount thereof so as to maintain polymerization temperature at 150° C. Production amount of the polymer was about 4.3 kg per hour. After completion of the reaction, the ethylene•1-hexene copolymer (PE-1), with a content of 1-hexene of 24% by weight, an MFR of 35 g/10 min, a density of 0.880 g/cm3, and a Mz/Mn of 3.7, was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C=C.[CH2:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH3:8]>>[CH2:3]=[CH2:4].[CH2:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC
Step Two
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under maintaining pressure inside the reactor at 130 MPa
TEMPERATURE
Type
TEMPERATURE
Details
so as to maintain
CUSTOM
Type
CUSTOM
Details
polymerization temperature at 150° C
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C=C.C=CCCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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